molecular formula C13H8Cl2F2O B8295619 Bis(4-chloro-2-fluorophenyl)methanol

Bis(4-chloro-2-fluorophenyl)methanol

Cat. No. B8295619
M. Wt: 289.10 g/mol
InChI Key: JHIUOFOKOOZXHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08063234B2

Procedure details

The title compound was prepared starting from 5.00 g (23.87 mmol) of 4-chloro-2-fluorobromobenzene and 4.54 g (28.65 mmol) of 4-chloro-2-fluorobenzaldehyde in analogy to the synthesis of the compound from Example 175A. A difference was that a preliminary separation by column chromatography on silica gel (mobile phase: cyclohexane/ethyl acetate gradient) was carried out before the purification of the crude product by preparative HPLC. 1.79 g (26% of theory) of the title compound were obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.54 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](Br)=[C:4]([F:9])[CH:3]=1.[Cl:10][C:11]1[CH:18]=[CH:17][C:14]([CH:15]=[O:16])=[C:13]([F:19])[CH:12]=1.ClC1C=CC(C(C2C=CC(OC)=CC=2)O)=CC=1>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:15]([C:14]2[CH:17]=[CH:18][C:11]([Cl:10])=[CH:12][C:13]=2[F:19])[OH:16])=[C:4]([F:9])[CH:3]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)Br)F
Name
Quantity
4.54 g
Type
reactant
Smiles
ClC1=CC(=C(C=O)C=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(O)C1=CC=C(C=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared
CUSTOM
Type
CUSTOM
Details
A difference was that a preliminary separation by column chromatography on silica gel (mobile phase: cyclohexane/ethyl acetate gradient)
CUSTOM
Type
CUSTOM
Details
was carried out before the purification of the crude product by preparative HPLC

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)C(O)C1=C(C=C(C=C1)Cl)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.